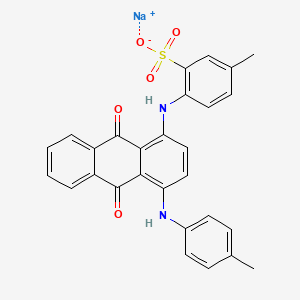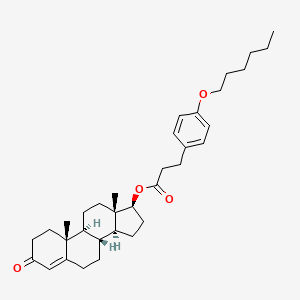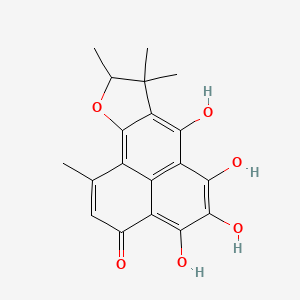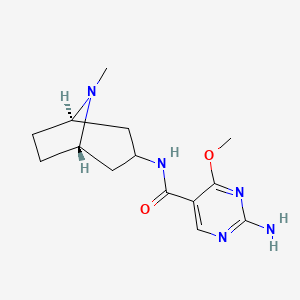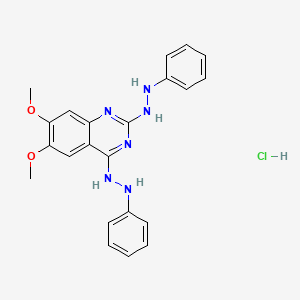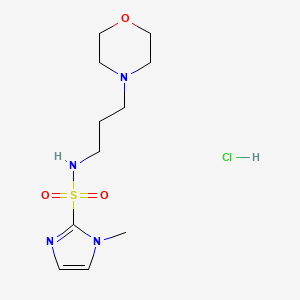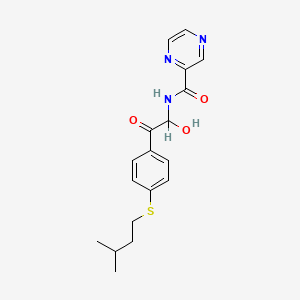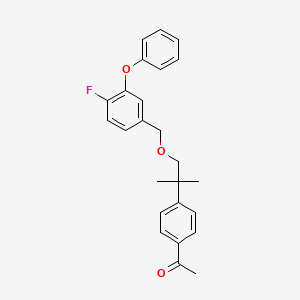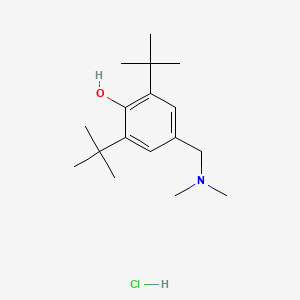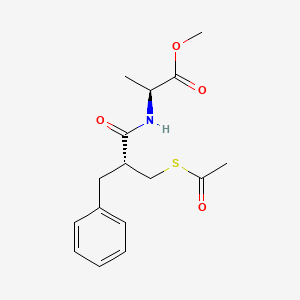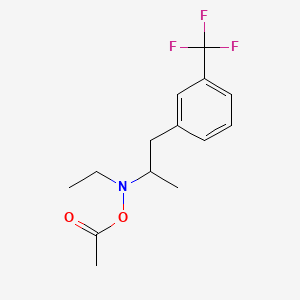
Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group and the acetyloxy group. One common method involves the reaction of a suitable benzeneethanamine derivative with trifluoromethylating agents under controlled conditions. The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzeneethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
94593-30-3 |
|---|---|
Molekularformel |
C14H18F3NO2 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] acetate |
InChI |
InChI=1S/C14H18F3NO2/c1-4-18(20-11(3)19)10(2)8-12-6-5-7-13(9-12)14(15,16)17/h5-7,9-10H,4,8H2,1-3H3 |
InChI-Schlüssel |
HOIYTQCECNBOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


